Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate

Description

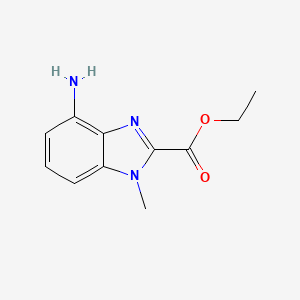

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate (CAS: 2091836-84-7) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . Its structure features a benzimidazole core substituted with:

- A 4-amino group at position 4,

- A 1-methyl group at position 1,

- An ethyl carboxylate at position 2.

This compound is categorized as a heterocyclic building block, highlighting its utility in synthesizing pharmacologically active molecules or functional materials. The amino group enhances reactivity for further derivatization, while the ethyl carboxylate contributes to solubility and stability in organic synthesis .

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 4-amino-1-methylbenzimidazole-2-carboxylate |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-13-9-7(12)5-4-6-8(9)14(10)2/h4-6H,3,12H2,1-2H3 |

InChI Key |

HEJKYOLWIIIAON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC=C2N1C)N |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Route: Condensation of o-Phenylenediamine with Ethyl 2-Chloroacetate

The most commonly reported synthetic approach involves the condensation reaction between o-phenylenediamine derivatives and ethyl 2-chloroacetate under basic conditions. This method proceeds via nucleophilic substitution followed by intramolecular cyclization to form the benzimidazole core.

- Reaction conditions : Typically, the reaction is carried out in an organic solvent such as ethanol or toluene, under reflux for several hours (e.g., 6 hours).

- Catalysts and bases : Bases such as sodium ethoxide or potassium carbonate are used to facilitate the nucleophilic attack.

- Purification : The crude product is purified by flash chromatography using silica gel with ethyl acetate/cyclohexane mixtures, followed by recrystallization from ethyl acetate to achieve high purity (>98%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | o-Phenylenediamine + ethyl 2-chloroacetate, base, reflux | Formation of benzimidazole ring |

| Purification | Flash chromatography, recrystallization | High purity crystalline product |

This method is scalable and has been adapted for industrial production using continuous flow reactors to ensure consistent quality and yield optimization.

One-Pot Visible Light Mediated Photocatalyst-Free Synthesis

A recent advancement involves a one-pot visible light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted to prepare this compound derivatives.

- Procedure : o-Phenylenediamines react with isothiocyanates in the presence of potassium carbonate in a co-solvent mixture of 90% ethanol and 10% water.

- Conditions : The reaction is irradiated by blue LED light (3 W) at room temperature for 6 hours under air.

- Advantages : Mild conditions, high functional group tolerance, no need for photocatalysts, and gram-scale synthesis feasibility.

- Mechanism : Involves radical pathways with thiyl radicals and reactive oxygen species leading to cyclodesulfurization and benzimidazole ring formation.

| Parameter | Details |

|---|---|

| Reactants | o-Phenylenediamine, isothiocyanates |

| Base | Potassium carbonate |

| Solvent | 90% ethanol / 10% water |

| Light source | 3 W blue LED |

| Temperature | Room temperature |

| Reaction time | 6 hours |

| Yield | Up to 92% |

This method offers an environmentally friendly and efficient alternative to traditional synthesis.

Methylation of Benzimidazole Core

The methylation at the 1-position of benzimidazole can be achieved separately and then incorporated into the target molecule.

- Typical method : Benzimidazole is reacted with methyl trifluoroacetate in the presence of sodium hydride and sodium methylate in N,N-dimethylformamide (DMF).

- Reaction time : Approximately 10 hours at room temperature.

- Yield : Around 72% for 1-methylbenzimidazole.

This intermediate can then be used in subsequent condensation steps to form the desired this compound.

Reaction Analysis and Optimization

Reaction Types Involved

- Condensation and cyclization : Formation of the benzimidazole ring from o-phenylenediamine and ethyl 2-chloroacetate.

- Nucleophilic substitution : Amino group substitution and ring closure.

- Methylation : Alkylation of the benzimidazole nitrogen.

- Photocatalytic radical cyclization : In one-pot visible light methods.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | o-Phenylenediamine, ethyl 2-chloroacetate, base (NaOEt, K2CO3), reflux | Standard method |

| Methylation | Methyl trifluoroacetate, NaH, CH3ONa, DMF | For 1-methylbenzimidazole |

| Photocatalytic | Isothiocyanates, K2CO3, ethanol/water, blue LED light | Mild, catalyst-free, scalable |

Purification and Characterization

Purification Techniques

- Flash chromatography : Silica gel with ethyl acetate/cyclohexane mixtures.

- Recrystallization : Ethyl acetate or DMF/water mixtures.

- Yield and purity : Purity above 98% is achievable with optimized purification.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm aromatic protons, methyl, and ester groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs for structural confirmation, including bond lengths, angles, and hydrogen bonding analysis.

- Infrared Spectroscopy (IR) : Functional group verification (amino, ester).

- Mass Spectrometry (MS) : Molecular weight confirmation.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-alkylated products.

Scientific Research Applications

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Differences

The following table compares ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate with structurally related benzimidazole derivatives:

Table 1: Structural Comparison

Key Observations:

Substituent Effects on Reactivity: The 4-amino group in the target compound enables hydrogen bonding and nucleophilic reactions (e.g., amide coupling), making it ideal for drug discovery . In contrast, 2-ethoxy and cyanobiphenyl groups in the compound from increase lipophilicity, favoring membrane permeability and material science applications (e.g., liquid crystals) .

Molecular Weight and Bioavailability :

Functional Group Impact on Properties

Table 2: Functional Group Influence

Biological Activity

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and various biological evaluations of this compound, along with data tables and case studies.

This compound can be synthesized through various methods, including the reaction of benzimidazole derivatives with ethyl chloroacetate. This synthesis typically involves the formation of an amide bond, which is crucial for the biological activity of the resulting compound . The compound's structure includes a benzimidazole core, which is known for its pharmacological properties.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzimidazole ring can significantly influence the biological activity of this compound. For instance, substituents on the aromatic ring have been shown to enhance or diminish activity against various biological targets, including cancer cells and microbial pathogens .

Anticancer Activity

Several studies have reported on the anticancer properties of benzimidazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U-937 (Leukemia) | 0.76 | |

| A549 (Lung Cancer) | 2.09 |

These findings suggest that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant effects against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound led to increased levels of p53 protein and activation of caspase-3, indicating that the compound induces apoptosis through a p53-dependent pathway . This finding supports its potential use in breast cancer therapy.

Case Study 2: Antimicrobial Action

In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a scaffold for developing new antimicrobial therapies targeting resistant bacteria .

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate?

The compound is typically synthesized via condensation reactions. For example, reacting substituted benzaldehydes with precursors like ethyl 2-chloro-2-oxoacetate in toluene under reflux (6 hours), followed by flash chromatography (EtOAc/cyclohexane) and recrystallization from ethyl acetate for purification . Another method involves refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

X-ray crystallography is critical for structural confirmation, with SHELX programs (e.g., SHELXL) employed for refinement. Intermolecular hydrogen bonds (N–H⋯O) and dihedral angles between aromatic rings are analyzed to validate the structure . Spectroscopic techniques like NMR and HPLC (≥98% purity verification) are standard for functional group and purity analysis .

Q. What biological activities have been explored for this compound?

Preliminary studies suggest potential as an anticarcinogen, antiviral agent, and anti-inflammatory compound, based on structural analogs of benzimidazole derivatives . However, these activities require further validation in targeted assays.

Q. What purification techniques are effective for this compound?

Flash chromatography (silica gel with EtOAc/cyclohexane) and recrystallization (ethyl acetate) are commonly used to isolate high-purity crystals . Solvent choice and gradient optimization are critical for minimizing byproducts.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include solvent polarity (toluene vs. ethanol), catalyst loading (e.g., acetic acid in ), and reflux duration. Design of Experiments (DoE) approaches can systematically evaluate interactions between temperature, stoichiometry, and solvent systems. Monitoring via TLC or HPLC ensures reaction completion .

Q. How do structural modifications influence bioactivity in benzimidazole analogs?

Structure-Activity Relationship (SAR) studies show that substituents at the 1- and 2-positions of the benzimidazole core modulate biological activity. For example, introducing electron-withdrawing groups (e.g., nitro, cyano) enhances antimicrobial properties, while bulky substituents may improve binding affinity in enzyme inhibition assays .

Q. How are data contradictions resolved in crystallographic refinement?

SHELXL’s robust refinement algorithms handle challenges like twinning or disordered atoms. For example, in , hydrogen bonding (N4–H⋯O2) and torsional angles were refined using restraints and idealized H-atom placement. Cross-validation with spectroscopic data ensures consistency .

Q. What strategies address discrepancies in reported biological activity data?

Replicating assays under standardized conditions (e.g., cell lines, dosage) is essential. Comparative studies using structurally related compounds (e.g., triazole or thiazole derivatives) can isolate the impact of specific functional groups . Meta-analyses of published SAR data may also identify trends obscured by experimental variability.

Q. How can hydrogen bonding networks be leveraged in crystal engineering?

Intermolecular interactions (e.g., N–H⋯O bonds) guide crystal packing, influencing solubility and stability. Computational tools like Mercury (CCDC) predict packing patterns, while SHELX refinement validates these models experimentally .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for condensation reactions to avoid hydrolysis of intermediates .

- Crystallography : Use high-resolution data (≤1.0 Å) for accurate refinement of torsional angles and hydrogen bonding .

- Bioactivity Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to rationalize observed activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.